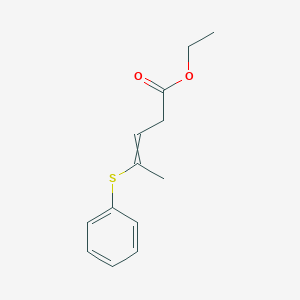

Ethyl 4-(phenylsulfanyl)pent-3-enoate

Description

Properties

CAS No. |

90788-74-2 |

|---|---|

Molecular Formula |

C13H16O2S |

Molecular Weight |

236.33 g/mol |

IUPAC Name |

ethyl 4-phenylsulfanylpent-3-enoate |

InChI |

InChI=1S/C13H16O2S/c1-3-15-13(14)10-9-11(2)16-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |

InChI Key |

ZHHVBVZUPNBWDC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC=C(C)SC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Ethyl 4 Phenylsulfanyl Pent 3 Enoate

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in ethyl 4-(phenylsulfanyl)pent-3-enoate is electron-rich due to the presence of the sulfur atom, which can donate a lone pair of electrons through resonance. This electronic nature dictates its reactivity towards various reagents.

Electrophilic Addition Reactions

Due to the electron-donating nature of the phenylsulfanyl group, the double bond in vinyl sulfides is activated towards electrophilic attack. While specific studies on this compound are not prevalent, the reactivity of analogous vinyl sulfides suggests that it would readily undergo electrophilic addition reactions. For instance, the reaction of phenyl vinyl sulfide (B99878) with electrophiles proceeds readily. It is anticipated that this compound would react similarly with various electrophiles.

One notable reaction of a similar compound, phenyl vinyl sulfoxide (B87167), involves an electrophilic ene-type reaction with alkenes under Pummerer reaction conditions (trifluoroacetic acid and its anhydride). rsc.org This suggests that the sulfur atom can play a crucial role in mediating electrophilic reactions at the double bond.

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

Vinyl sulfides are known to participate in a variety of cycloaddition reactions. Phenyl vinyl sulfide, a structurally related compound, acts as an electron-rich alkene and undergoes [1+2], [2+2], [3+2], and [4+2] cycloaddition reactions. orgsyn.org

Diels-Alder ([4+2] Cycloaddition) Reactions:

In the context of Diels-Alder reactions, vinyl sulfides can act as dienophiles. Phenyl vinyl sulfone, the oxidized form of phenyl vinyl sulfide, is a moderately reactive dienophile. orgsyn.org It is expected that this compound would also function as a dienophile in [4+2] cycloaddition reactions with suitable dienes. The stereochemistry and regiochemistry of such reactions would be influenced by the electronic and steric nature of both the diene and the dienophile.

[3+2] Cycloaddition Reactions:

Vinyl sulfides and their oxidized derivatives are also known to participate in [3+2] cycloaddition reactions. For example, phenyl vinyl sulfone has been studied in [3+2] cycloaddition reactions with azomethine ylides. mdpi.com These reactions are valuable for the construction of five-membered heterocyclic rings. It is plausible that this compound could undergo similar transformations with various 1,3-dipoles.

| Cycloaddition Type | Reactant Type | Expected Product |

| Diels-Alder ([4+2]) | Diene | Substituted cyclohexene (B86901) derivative |

| [3+2] Cycloaddition | 1,3-Dipole | Five-membered heterocyclic compound |

Hydrogenation and Other Reduction Reactions

The carbon-carbon double bond in α,β-unsaturated esters can be selectively reduced under various conditions. For α,β-unsaturated carbonyl compounds in general, a number of reducing agents can achieve the 1,4-reduction of the double bond. researchgate.net

The hydrogenation of vinyl sulfoxides, which are structurally similar to the title compound, has been studied using transition metal catalysts. For instance, the hydrogenation of phenylvinylsulfoxide has been achieved using an iridium catalyst. nih.govacs.org This suggests that the double bond in this compound could be hydrogenated to yield ethyl 4-(phenylsulfanyl)pentanoate.

Furthermore, the reduction of the C=C double bond in α,β-unsaturated carbonyl compounds can be achieved using Raney Ni-Al alloy in aqueous media. lew.ro

| Reaction | Reagent/Catalyst | Expected Product |

| Hydrogenation | H₂, Transition Metal Catalyst (e.g., Ir, Pd) | Ethyl 4-(phenylsulfanyl)pentanoate |

| 1,4-Reduction | Various reducing agents | Ethyl 4-(phenylsulfanyl)pentanoate |

| Aqueous Reduction | Raney Ni-Al alloy | Ethyl 4-(phenylsulfanyl)pentanoate |

Transformations Involving the Phenylsulfanyl Moiety

The sulfur atom in the phenylsulfanyl group is a key reactive center, capable of undergoing oxidation and cleavage of the carbon-sulfur bond.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom in a sulfide can be readily oxidized to a sulfoxide and further to a sulfone. Phenyl vinyl sulfide is a convenient precursor to the synthetically useful phenyl vinyl sulfoxide and phenyl vinyl sulfone. orgsyn.org The oxidation of sulfides to sulfoxides can be achieved with a high degree of selectivity using various oxidizing agents, such as hydrogen peroxide. nih.gov

The oxidation of phenyl vinyl sulfide to phenyl vinyl sulfone can be accomplished using hydrogen peroxide in glacial acetic acid. orgsyn.org It is expected that this compound would undergo similar oxidation reactions to yield the corresponding sulfoxide and sulfone. These oxidized products have different electronic properties and can exhibit distinct reactivity in subsequent transformations.

| Oxidation State | Product |

| Sulfide | This compound |

| Sulfoxide | Ethyl 4-(phenylsulfinyl)pent-3-enoate |

| Sulfone | Ethyl 4-(phenylsulfonyl)pent-3-enoate |

Desulfurization Reactions

The removal of the sulfur-containing group, known as desulfurization, is a common transformation for organosulfur compounds. A widely used method for this purpose is treatment with Raney nickel. organicreactions.orgbritannica.com This reaction typically involves the hydrogenolysis of the carbon-sulfur bond, replacing it with a carbon-hydrogen bond.

The desulfurization of this compound with Raney nickel would be expected to cleave the C-S bond, leading to the formation of ethyl pent-3-enoate. This reaction is a powerful tool for removing the sulfur moiety after it has served its purpose in directing other reactions.

Chemical Modifications of the Phenyl Ring (e.g., Electrophilic Aromatic Substitution)

The phenyl ring within the phenylsulfanyl moiety of this compound is susceptible to electrophilic aromatic substitution. The sulfur atom, being an ortho-, para-director, influences the regioselectivity of these reactions. The electron-donating nature of the sulfur atom, via resonance, activates the aromatic ring towards attack by electrophiles, primarily at the para position due to steric hindrance at the ortho positions.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation can be performed on the phenyl ring. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield predominantly ethyl 4-((4-nitrophenyl)sulfanyl)pent-3-enoate. Similarly, halogenation with bromine in the presence of a Lewis acid catalyst like iron(III) bromide would introduce a bromine atom at the para position. quizlet.com

Table 1: Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-((4-nitrophenyl)sulfanyl)pent-3-enoate |

| Bromination | Br₂, FeBr₃ | Ethyl 4-((4-bromophenyl)sulfanyl)pent-3-enoate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 4-((4-acetylphenyl)sulfanyl)pent-3-enoate |

Reactions at the Ester Functionality

The ester group in this compound is a key site for a variety of chemical transformations, including hydrolysis, transesterification, reduction, and condensation reactions.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(phenylsulfanyl)pent-3-enoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt.

Transesterification can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. For example, treatment with methanol (B129727) and a catalytic amount of sulfuric acid would lead to the formation of mthis compound.

The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to 4-(phenylsulfanyl)pent-3-en-1-ol. It is important to note that such powerful reducing agents may also affect the carbon-carbon double bond, potentially leading to a mixture of products. More selective reducing agents might be employed to favor the reduction of the ester over the alkene.

The ester can participate in condensation reactions. For instance, a Claisen condensation, which involves the reaction of two ester molecules in the presence of a strong base, can lead to the formation of a β-keto ester. vanderbilt.edu In the case of this compound, this would likely be an intramolecular reaction if a suitable second carbonyl group were present in the molecule, or an intermolecular reaction with another ester.

Furthermore, Knoevenagel condensation is another possibility, where an active methylene (B1212753) compound reacts with an aldehyde or ketone. researchgate.netresearchgate.net While the ester itself is not the active methylene component, its derivatives could be used in such reactions.

Functionalization of the Alpha-Carbon to the Ester Group

The carbon atom alpha to the ester group is acidic and can be deprotonated to form an enolate, which is a powerful nucleophile.

The protons on the carbon adjacent to the ester carbonyl are acidic (pKa ≈ 25 in DMSO) and can be removed by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. vanderbilt.edu The resulting enolate can then react with various electrophiles in alkylation or acylation reactions.

For example, treatment with LDA followed by the addition of an alkyl halide, such as methyl iodide, would introduce a methyl group at the alpha-position, yielding ethyl 2-methyl-4-(phenylsulfanyl)pent-3-enoate. Similarly, reaction of the enolate with an acyl chloride, like acetyl chloride, would result in the formation of a β-keto ester, ethyl 2-acetyl-4-(phenylsulfanyl)pent-3-enoate.

Table 2: Alpha-Carbon Functionalization of this compound

| Reaction | Base | Electrophile | Product |

| Alkylation | LDA | CH₃I | Ethyl 2-methyl-4-(phenylsulfanyl)pent-3-enoate |

| Acylation | LDA | CH₃COCl | Ethyl 2-acetyl-4-(phenylsulfanyl)pent-3-enoate |

Rearrangement Reactions Involving the Alpha-Carbon

The chemical reactivity of this compound at the alpha-carbon is significantly influenced by the presence of the allylic sulfide functionality. This structural motif allows the compound to participate in sigmatropic rearrangements, most notably the nih.govrsc.org-sigmatropic rearrangement, which provides a powerful method for carbon-carbon bond formation.

A key transformation involving the alpha-carbon of allylic sulfides like this compound is the Doyle-Kirmse reaction. nih.govwikipedia.orgrsc.org This reaction proceeds through the formation of a sulfur ylide intermediate, which subsequently undergoes a concerted nih.govrsc.org-sigmatropic rearrangement. The process is typically initiated by the reaction of the allylic sulfide with a diazo compound in the presence of a transition metal catalyst, such as copper(I) or rhodium(II) complexes. rsc.orgwikipedia.org

The generally accepted mechanism for the Doyle-Kirmse reaction, as it would apply to this compound, commences with the reaction of the metal catalyst with a diazo compound, for instance, Ethyl diazoacetate, to generate a metal carbene. wikipedia.org The sulfur atom of the phenylsulfanyl group in this compound then acts as a nucleophile, attacking the electrophilic carbene carbon to form a sulfonium (B1226848) ylide intermediate.

This ylide intermediate is poised to undergo a nih.govrsc.org-sigmatropic rearrangement. This pericyclic reaction involves a five-membered, cyclic transition state, leading to the formation of a new carbon-carbon bond at the alpha-carbon of the original ester and migration of the phenylsulfanyl group. wikipedia.org The driving force for this rearrangement is the formation of a thermodynamically more stable product. The stereochemical outcome of the rearrangement is often predictable, with a high degree of transfer of chirality and a preference for the formation of the E-alkene isomer in the product. wikipedia.org

For this compound, the reaction with Ethyl diazoacetate would be expected to yield a new γ,δ-unsaturated-α-thio-ester. The reaction is highly valuable as it allows for the simultaneous introduction of a new functional group and the formation of a carbon-carbon bond with a high degree of stereocontrol. rochester.edu

Table 1: Representative Doyle-Kirmse Reaction of this compound

| Reactant | Reagent | Catalyst | Product | Reaction Type |

| This compound | Ethyl diazoacetate | Cu(I) or Rh(II) complexes | Diethyl 2-(phenylsulfanyl)-3-methylhexa-2,5-dienedioate | nih.govrsc.org-Sigmatropic Rearrangement (Doyle-Kirmse) |

Mechanistic Investigations of Chemical Transformations Involving Ethyl 4 Phenylsulfanyl Pent 3 Enoate

Elucidation of Reaction Mechanisms for Key Synthetic and Transformative Pathwaysnih.gov

The reactions of α,β-unsaturated carbonyl compounds, such as Ethyl 4-(phenylsulfanyl)pent-3-enoate, with thiols are of significant interest. Computational studies and chemoassays have been employed to understand the variations in the underlying mechanisms as a function of the substitution pattern. nih.gov These studies compare different reaction pathways, including the 1,4-addition (Michael addition) followed by a ketonization step. nih.gov The reactivity of the thiol group in enzymes is often underscored by a base-catalyzed step. nih.gov

In the context of related α,β-unsaturated thioesters, cascade cyclizations have been reported to proceed through two distinct mechanistic pathways. One is an enantioselective acyl transfer promoted by amidine-based catalysts, and the other is a racemic chain mechanism mediated by a thiolate nucleophile. nih.govfigshare.com

Transition State Analysis and Energy Barrierslibretexts.org

Computational studies on the addition of thiols to α,β-unsaturated ketones provide valuable insights into the transition states and energy barriers of reactions involving compounds like this compound. The presence of substituents on the C=C bond can affect the exothermicity of the reaction. For instance, α- or β-substituents can make the reaction less exothermic because the substituted reactant is stabilized more by hyperconjugation or conjugation than the product is by branching. semanticscholar.org

The activation energies for the rate-determining step, which is the reaction of the enone with a thiolate, are also influenced by substituent effects. The loss of reactant stabilization, rather than steric hindrance, is often the primary factor controlling the relative activation energies in the gas phase. semanticscholar.org Computational methods can be used to calculate the energy barriers for different reaction pathways. For example, in the reaction of thiols with acrolein, a base-catalyzed process is necessary for an efficient addition, and the computed potential energy surface shows the relative energies of intermediates and transition states. nih.gov The conformation of the Michael system (s-cis vs. s-trans) can also significantly influence reactivity and the energy barriers of the reaction steps. nih.gov

Table 1: Computed Relative Energies for Reaction Intermediates

| Intermediate | Relative Energy (kJ/mol) |

| Reactants (s-trans) | 0 |

| Reactants (s-cis) | 10 |

| Transition State (s-trans) | 59 |

| Transition State (s-cis) | No barrier |

| Enolate Intermediate | Varies with substituents |

| Product | Varies with substituents |

This is a representative table based on data for similar α,β-unsaturated systems; specific values for this compound would require dedicated computational studies. nih.gov

Characterization and Role of Reactive Intermediateslibretexts.org

For α,β-unsaturated thioesters undergoing cascade cyclizations, the mechanism can involve either radical or ionic intermediates, depending on the reaction conditions and catalysts used. nih.govfigshare.com In base-catalyzed additions, the deprotonated thiol (thiolate) is the key nucleophilic species that initiates the reaction. nih.govresearchgate.net The reaction can proceed through a direct addition mechanism where the thiolate attacks the β-carbon, and a proton is simultaneously transferred to the α-carbon. Alternatively, a 1,4-addition can lead to an enol intermediate. nih.gov The relative favorability of these pathways depends on the substituents and the reaction environment. nih.gov For some α,β-unsaturated carboxylic acid derivatives, the enol form can be high in energy, making a direct addition to the double bond more favorable. nih.gov

Kinetic Studies and Determination of Reaction Rates

Kinetic studies are essential for quantifying the rates of chemical reactions and for providing evidence for proposed mechanisms. The rate of the thia-Michael addition is dependent on several factors, including the nucleophilicity of the thiol and the electrophilicity of the α,β-unsaturated system. mdpi.com For instance, more electron-deficient Michael acceptors generally exhibit higher addition rates. mdpi.com

The reaction rate is also influenced by the pH of the medium, as the concentration of the more nucleophilic thiolate anion increases in slightly basic conditions. nih.gov Computational analyses can be used to predict reaction kinetics, with calculated activation free energies (ΔG‡) correlating with the reaction speed. nih.gov Substituents on the α,β-unsaturated system can also have a significant impact on the reaction rate, with some groups potentially decreasing the reactivity of the electrophilic compound. nih.gov

Catalytic Effects on Reaction Pathways and Selectivitynih.gov

Catalysts can profoundly influence the reaction pathways and selectivity of transformations involving this compound. In the context of thia-Michael additions, bases are commonly used to catalyze the reaction by deprotonating the thiol to form the more reactive thiolate anion. nih.govresearchgate.net

For related α,β-unsaturated thioesters, amidine-based catalysts have been shown to promote enantioselective acyl transfer in cascade cyclizations. nih.govfigshare.com Lewis acids can also be employed to activate the α,β-unsaturated system, making it more electrophilic and thus more susceptible to nucleophilic attack. The choice of catalyst can be critical in controlling the stereochemical outcome of the reaction, leading to the formation of specific enantiomers or diastereomers.

Influence of Solvent and Other Environmental Parameters on Mechanism

The solvent in which a reaction is carried out can have a significant effect on the reaction mechanism and rate. nih.gov For reactions involving charged intermediates, such as the thiolate anion and the enolate intermediate in the thia-Michael addition, polar protic solvents can stabilize these species through hydrogen bonding. libretexts.org However, in some cases, polar aprotic solvents can enhance the nucleophilicity of anions by solvating the cation more effectively, leaving the anion relatively "bare". libretexts.org

Computational models often incorporate solvent effects to provide more accurate predictions of reaction energetics and mechanisms. semanticscholar.org The dielectric constant of the solvent is one of the parameters used to correlate reaction rates with solvent polarity. nih.gov Other environmental parameters, such as temperature, can also influence the reaction mechanism and the relative stability of intermediates and transition states. For example, some dynamic exchange reactions involving thia-Michael adducts are only observed at elevated temperatures. mdpi.com

Structural Elucidation and Conformational Analysis of Ethyl 4 Phenylsulfanyl Pent 3 Enoate

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to determining the structure of novel compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is an unparalleled tool for determining the connectivity and stereochemistry of a molecule. For Ethyl 4-(phenylsulfanyl)pent-3-enoate, both ¹H and ¹³C NMR would be crucial.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the number of different proton environments and their neighboring protons. Key expected signals would include:

A triplet and a quartet for the ethyl group protons.

Signals for the methyl group protons, the methylene (B1212753) protons, and the vinylic proton.

Signals in the aromatic region corresponding to the phenyl group.

The coupling constants (J-values) between the vinylic proton and the adjacent methylene protons would be instrumental in determining the stereochemistry (E/Z isomerism) of the double bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Expected chemical shifts would help in assigning each carbon atom, including the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the phenyl group, and the aliphatic carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170-175 |

| Olefinic C-S | 140-150 |

| Olefinic C-H | 120-130 |

| Aromatic C-S | 130-135 |

| Aromatic C-H | 125-130 |

| Methylene (-CH₂-) | 30-40 |

| Ethyl (-O-CH₂-) | 60-65 |

| Methyl (-CH₃) | 15-25 |

| Ethyl (-CH₃) | 10-15 |

Note: These are predicted values and actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

The C=O stretch of the ester group, typically around 1710-1740 cm⁻¹.

The C=C stretch of the alkene, around 1640-1680 cm⁻¹.

C-H stretches for both sp² and sp³ hybridized carbons.

C-O and C-S stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the C=C and C-S bonds, which often give strong Raman signals.

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Information

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula (C₁₃H₁₆O₂S). The fragmentation pattern observed in the mass spectrum would be analyzed to identify characteristic fragments, such as the loss of the ethoxy group or cleavage at the C-S bond, further corroborating the proposed structure.

Crystallographic Studies of Crystalline Derivatives (if available)

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute conformation of a molecule in the solid state. If this compound or a suitable crystalline derivative could be synthesized, single-crystal X-ray diffraction analysis would offer an unambiguous determination of its three-dimensional structure. This would definitively establish the E/Z configuration of the double bond and reveal the preferred conformation of the phenylsulfanyl and ethyl ester groups relative to the rest of the molecule. To date, no public crystallographic data for this specific compound is available.

Computational Approaches to Conformational Preferences and Stereoisomerism

In the absence of experimental crystallographic data, computational chemistry offers a powerful means to investigate the conformational landscape and stereoisomerism of this compound.

Density Functional Theory (DFT) Calculations: DFT methods could be used to:

Calculate the relative energies of the E and Z isomers to predict the thermodynamically more stable configuration.

Perform a conformational search to identify the lowest energy conformers. This would involve exploring the rotation around the C-S and C-C single bonds.

Predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies) that can be compared with experimental results to validate the computed structures.

Theoretical studies on related phenylsulfanyl-substituted compounds have shown that the conformational preferences are often governed by a balance of steric and electronic effects, including potential intramolecular interactions between the sulfur atom and other parts of the molecule. nih.gov

Theoretical and Computational Studies on Ethyl 4 Phenylsulfanyl Pent 3 Enoate

Electronic Structure Analysis via Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like Ethyl 4-(phenylsulfanyl)pent-3-enoate. These calculations can provide insights into the distribution of electrons within the molecule, which in turn dictates its reactivity and physical properties.

The electronic structure of this compound is characterized by the interplay of several functional groups: the α,β-unsaturated ester, the phenylsulfanyl group, and the ethyl ester moiety. The delocalized π-system of the α,β-unsaturated ester is expected to be significantly influenced by the sulfur atom of the phenylsulfanyl group. Sulfur, with its available lone pairs and d-orbitals, can participate in π-conjugation, affecting the electron density distribution across the molecule.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comfiveable.mewikipedia.orgyoutube.com The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO is anticipated to have significant contributions from the phenylsulfanyl group, particularly the sulfur lone pairs and the phenyl π-system, as well as the C=C double bond of the pentenoate chain. The LUMO is expected to be primarily localized on the α,β-unsaturated ester system, specifically with large coefficients on the β-carbon and the carbonyl carbon.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In reactions, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is key to understanding the reaction mechanism. taylorandfrancis.comyoutube.com

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Hypothetical Data based on DFT calculations of similar compounds)

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Orbital Contributions |

| HOMO | -6.5 | S (3p), C=C (π), Phenyl (π) |

| LUMO | -1.2 | C=C (π), C=O (π) |

| HOMO-LUMO Gap | 5.3 | - |

Charge Distribution and Bond Order Analysis

The charge distribution within this compound can be analyzed using methods like Natural Bond Orbital (NBO) analysis. This provides a detailed picture of the partial atomic charges and the nature of the chemical bonds.

The electronegative oxygen atoms of the ester group will carry significant negative partial charges. The carbonyl carbon and the α-carbon of the ester are expected to be electrophilic, bearing partial positive charges. The sulfur atom, being more electronegative than carbon, will also have a partial negative charge. The phenyl group will exhibit a more complex charge distribution due to the influence of the sulfur substituent.

Bond order analysis can reveal the degree of double-bond character in the C=C and C=O bonds, as well as any potential conjugation effects involving the sulfur atom. The bond between the sulfur and the vinyl carbon is expected to have some degree of π-character due to conjugation.

Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound (Hypothetical Data)

| Atom | Predicted Partial Charge (a.u.) |

| Carbonyl Carbon | +0.65 |

| Carbonyl Oxygen | -0.55 |

| α-Carbon | -0.10 |

| β-Carbon | +0.05 |

| Sulfur | -0.20 |

Reaction Pathway Modeling and Potential Energy Surface Exploration

Computational modeling can be employed to explore potential reaction pathways for this compound. Given its structure as an α,β-unsaturated ester and a vinyl sulfide (B99878), it is expected to undergo several types of reactions, most notably Michael additions. nih.govacs.org

In a Michael addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system. The phenylsulfanyl group can influence the reactivity of the double bond. Theoretical calculations can map the potential energy surface for such a reaction, identifying the transition state structures and calculating the activation energies. This allows for the prediction of reaction kinetics and the stereochemical outcome of the reaction.

DFT studies on similar α,β-unsaturated systems have shown that the reaction mechanism can be elucidated by locating the transition states connecting reactants to products. rsc.orgrsc.orgresearchgate.net For this compound, a nucleophilic attack would likely proceed via a transition state where the nucleophile is forming a new bond with the β-carbon, and the negative charge is delocalized onto the enolate system.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. chemaxon.comresearchgate.net

For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated and compared to expected values. The protons on the double bond and the α-carbon would have characteristic chemical shifts influenced by the electron-withdrawing ester group and the phenylsulfanyl substituent. The aromatic protons of the phenyl group would also show a distinct splitting pattern.

The IR spectrum can be predicted by calculating the vibrational frequencies of the molecule. Key vibrational modes would include the C=O stretch of the ester group, the C=C stretch of the alkene, and various C-H and C-S stretching and bending vibrations.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (δ) of vinyl proton | 5.5 - 6.5 ppm |

| ¹³C NMR | Chemical Shift (δ) of carbonyl carbon | ~165 ppm |

| IR Spectroscopy | C=O stretching frequency | ~1720 cm⁻¹ |

| UV-Vis Spectroscopy | λ_max | ~250 - 280 nm |

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in the physical properties and supramolecular chemistry of molecules. For this compound, several types of non-covalent interactions are expected.

The phenylsulfanyl group can participate in S-π interactions, where the sulfur atom interacts with the π-system of an adjacent aromatic ring. uva.essoton.ac.ukrsc.orgresearchgate.net These interactions are important in determining the crystal packing and can influence the conformation of the molecule in solution. The phenyl ring itself can engage in π-π stacking interactions.

Advanced Synthetic Utility and Applications in Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

There is currently a lack of published research detailing the use of Ethyl 4-(phenylsulfanyl)pent-3-enoate as a precursor for the synthesis of complex organic molecules. Consequently, its specific applications in the construction of advanced carbon frameworks and the formation of novel heterocyclic ring systems have not been demonstrated.

Construction of Advanced Carbon Frameworks

No specific examples of this compound being utilized in the construction of advanced carbon frameworks are present in the scientific literature. The potential for this compound to act as a building block in total synthesis or in the development of novel molecular scaffolds is yet to be explored and reported.

Derivatization for the Development of New Chemical Entities with Unique Reactivity Profiles

There is no available research on the derivatization of this compound to create new chemical entities with unique reactivity profiles. The exploration of its chemical space through modification of its core structure has not been a reported focus of synthetic chemistry research.

Future Research Directions and Emerging Paradigms for Ethyl 4 Phenylsulfanyl Pent 3 Enoate Research

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of Ethyl 4-(phenylsulfanyl)pent-3-enoate is intrinsically linked to the adoption of sustainable and green chemistry principles. The focus is shifting away from traditional methods that often rely on harsh reagents and generate significant waste, towards more environmentally benign and atom-economical approaches.

A primary area of development will be the use of green catalysts and solvents. For instance, the Michael addition of thiophenol to an ethyl pentenoate precursor, a key step in the synthesis of the target molecule, can be achieved under solvent-free conditions, significantly reducing the environmental impact. semanticscholar.org Research is also directed towards employing biodegradable catalysts, such as those derived from eggshells, which offer the advantages of easy recovery and reusability. arkat-usa.org The use of alternative and safer reaction media, like ionic liquids or deep eutectic solvents, is another promising avenue to circumvent the issues associated with volatile organic compounds. researchgate.net Furthermore, the development of catalytic systems that utilize readily available and non-toxic starting materials, such as leveraging elemental sulfur in novel synthetic routes, aligns with the goals of green chemistry. ajchem-b.comajchem-b.comsemanticscholar.org

The principles of atom economy will also be central to future synthetic strategies. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Methodologies that minimize the use of protecting groups and stoichiometric reagents will be prioritized.

Exploration of Photoredox and Electrochemistry in its Transformations

The application of photoredox catalysis and electrochemistry represents a significant paradigm shift in the synthesis of organosulfur compounds like this compound. These techniques offer mild reaction conditions and unique reactivity patterns that are often inaccessible through traditional thermal methods.

Photoredox catalysis , which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for forming carbon-sulfur bonds. springerprofessional.denih.govresearchgate.net Future research will likely focus on the photoredox-catalyzed thiophenolation of α,β-unsaturated esters. This could involve the generation of a thiyl radical from thiophenol, which then adds to the double bond of an ethyl pentenoate derivative. The use of organic dyes or metal complexes as photocatalysts will be a key area of investigation to optimize efficiency and selectivity.

Electrochemistry provides another green and powerful alternative for synthesizing and transforming this compound. By using electricity as a traceless reagent, electrochemical methods can avoid the need for chemical oxidants or reductants. nih.gov The electrochemical synthesis of vinyl sulfides from thiophenols is a particularly relevant area of exploration. rsc.org Future studies may focus on developing electrochemical methods for the direct coupling of thiophenol with a suitable pentenoate precursor, potentially through an oxidative or reductive pathway. The ability to precisely control the reaction potential in electrochemical synthesis offers a high degree of selectivity, which will be crucial for synthesizing complex molecules.

| Technology | Potential Application in this compound Synthesis | Key Advantages |

| Photoredox Catalysis | Thiophenolation of ethyl pent-3-enoate derivatives. | Mild reaction conditions, high functional group tolerance, unique reactivity. |

| Electrochemistry | Direct C-S bond formation between thiophenol and a pentenoate precursor. | Avoids chemical oxidants/reductants, high selectivity, green. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of fine chemicals, including this compound. Flow chemistry offers numerous advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and facile scalability. scitechdaily.com

For the synthesis of this compound, flow reactors can be employed for the critical Michael addition step. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities. researchgate.net Superheated flow technology, which operates above the solvent's boiling point, can dramatically accelerate reaction rates, making even slow reactions amenable to continuous processing. scitechdaily.com

Automated synthesis platforms , which combine robotics with flow chemistry, will enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes. researchgate.netchemrxiv.orgrsc.org These platforms can autonomously vary parameters like catalyst loading, solvent composition, and temperature to identify the optimal conditions for the synthesis of this compound with minimal human intervention. This approach not only accelerates research and development but also improves the reproducibility and robustness of the synthetic process. The integration of in-line analytical techniques, such as NMR and mass spectrometry, into automated flow systems will provide real-time reaction monitoring and facilitate data-driven optimization. researchgate.net

Data-Driven Discovery and Predictive Modeling in Structure-Reactivity Relationships

Data-driven approaches, including machine learning and computational modeling, are becoming indispensable tools for understanding and predicting the reactivity of molecules like this compound. These methods can accelerate the discovery of new reactions and the optimization of existing ones.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of aryl vinyl sulfides with their reactivity. conicet.gov.arconicet.gov.ar By developing predictive models, researchers can screen virtual libraries of compounds to identify derivatives of this compound with desired properties without the need for extensive experimental work.

Computational modeling , particularly Density Functional Theory (DFT), can provide detailed mechanistic insights into the reactions involved in the synthesis and transformation of this compound. For example, DFT calculations can be used to predict the reactivity of Michael acceptors towards thiols by analyzing the energies of transition states and intermediates. nih.govresearchgate.netnih.govrsc.orgrsc.org This information is invaluable for designing more efficient and selective synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.